molecular formula C19H23NO3S B2381927 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide CAS No. 2034450-50-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2381927
CAS No.: 2034450-50-3
M. Wt: 345.46
InChI Key: JEPSESHGUGHBQA-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a benzofuran moiety, which is known for its diverse biological activities and pharmacological properties.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13-4-5-14(2)19(10-13)24(21,22)20-15(3)11-16-6-7-18-17(12-16)8-9-23-18/h4-7,10,12,15,20H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSESHGUGHBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.

    Alkylation: The benzofuran derivative is then alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated benzofuran with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
  • **N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide
  • **N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of the benzofuran moiety with the 2,5-dimethylbenzenesulfonamide group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article will explore its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzofuran moiety , which is known for its diverse pharmacological properties. The structure can be summarized as follows:

Property Details
Molecular Formula C20H25NO4S
Molecular Weight 375.5 g/mol
CAS Number 2034350-40-6

The biological activity of sulfonamide derivatives often involves their ability to inhibit specific enzymes or receptors. The benzofuran core may interact with various biological targets, potentially leading to:

  • Antimicrobial Effects : Many sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.
  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

2. Case Studies and Research Findings

Study on Structural Analogues :
Research has demonstrated that derivatives of benzofuran exhibit significant inhibition against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, a related compound showed an IC50 value of 9.45 μM, indicating moderate potency against PARP-1 . This suggests that this compound may also possess similar inhibitory effects.

Anticancer Potential :
A study on benzofuran derivatives indicated that modifications at the 2-position could enhance cytotoxicity in cancer cell lines. Compounds with specific substitutions demonstrated improved binding affinities to cancer-related targets . This highlights the potential for this compound in cancer therapy.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be understood through SAR studies:

Modification Effect on Activity
Substitution on BenzofuranAlters binding affinity and selectivity
Propan-2-yl GroupEnhances lipophilicity and bioavailability

These modifications can lead to variations in biological activity and pharmacokinetic properties.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from related compounds, this compound could be explored for:

  • Antibacterial Agents : Further studies could evaluate its efficacy against resistant bacterial strains.
  • Cancer Therapeutics : Investigating its role in targeting specific cancer pathways could yield significant insights into its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylbenzenesulfonamide?

Methodological Answer: The synthesis typically involves coupling reactions between 2,3-dihydrobenzofuran derivatives and sulfonamide precursors. Key steps include:

  • Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic esters with halogenated intermediates .
  • Sulfonamide Formation : React 2,5-dimethylbenzenesulfonyl chloride with a propan-2-amine-substituted dihydrobenzofuran intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. Example Reaction Table

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(PPh₃)₄, Dioxane, 80°C7289%
2K₂CO₃, DMF, RT8593%

Q. How can the compound’s structure be validated using spectroscopic and computational methods?

Methodological Answer:

  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for dihydrobenzofuran methylene groups) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~388 Da).
  • Computational Analysis : Use Multiwfn software to calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ) for topological validation of sulfonamide and dihydrobenzofuran interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT assays) to distinguish direct vs. indirect effects .
  • Dose-Response Validation : Perform IC₅₀ curves across 3+ independent replicates to confirm potency thresholds.
  • Structural Analog Comparison : Benchmark against related sulfonamides (e.g., N-(cycloprop-2-en-1-yl)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide) to identify conserved pharmacophores .

Q. Example Data Contradiction Analysis

StudyReported IC₅₀ (μM)Assay TypePotential Confounder
A0.8KinaseATP concentration
B5.2Cell-basedMetabolic instability

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase-2), focusing on sulfonamide H-bonding with Arg120 and hydrophobic interactions with dihydrobenzofuran .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding mode retention.
  • Electrostatic Potential Maps : Generate maps via Multiwfn to identify nucleophilic/electrophilic regions influencing target selectivity .

Q. Example Binding Affinity Table

Target ProteinDocking Score (kcal/mol)Key Interactions
COX-2-9.2H-bond: Arg120
HDAC6-7.8Hydrophobic: Phe583

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituent variations (e.g., halogenation at benzene or methyl groups on sulfonamide) .
  • Bioisosteric Replacement : Replace dihydrobenzofuran with benzothiophene to assess ring system impact on solubility .
  • Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (hepatic microsome assays) to correlate structural changes with ADME properties .

Q. SAR Example Table

DerivativeR₁R₂IC₅₀ (μM)logP
ParentCH₃H0.83.2
Analog 1ClH1.53.8
Analog 2CH₃F0.32.9

Q. What methodologies assess in vivo pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics : Administer intravenously/orally to rodents; collect plasma samples for LC-MS/MS analysis (LLOQ: 1 ng/mL) to determine t₁/₂, Cmax, and bioavailability .
  • Toxicology : Conduct acute toxicity studies (OECD 423) with histopathology (liver/kidney sections) and serum biomarkers (ALT, creatinine) .

Q. How to analyze electron density topology for reactivity predictions?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 at B3LYP/6-311+G(d,p) level to optimize geometry and compute electron density.
  • Multiwfn Analysis : Calculate bond critical points (BCPs) and atomic charges to identify reactive sites (e.g., sulfonamide sulfur as electrophilic center) .

Q. Topological Data Example

AtomCharge (e)BCP ρ(r) (a.u.)
S+1.320.45
O-0.780.21

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